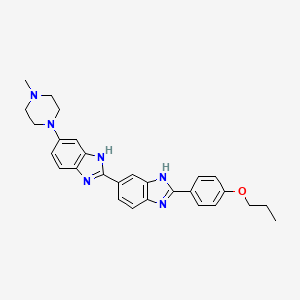

Hoechst 33378

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23491-51-2 |

|---|---|

Molecular Formula |

C28H30N6O |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)-2-[2-(4-propoxyphenyl)-3H-benzimidazol-5-yl]-1H-benzimidazole |

InChI |

InChI=1S/C28H30N6O/c1-3-16-35-22-8-4-19(5-9-22)27-29-23-10-6-20(17-25(23)31-27)28-30-24-11-7-21(18-26(24)32-28)34-14-12-33(2)13-15-34/h4-11,17-18H,3,12-16H2,1-2H3,(H,29,31)(H,30,32) |

InChI Key |

CMZLMVLQQIBYIC-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C |

Other CAS No. |

23491-51-2 |

Synonyms |

H 33378 H-33378 HOE 33378 HOE-33378 Hoechst 33378 |

Origin of Product |

United States |

Foundational & Exploratory

what is Hoechst stain used for in cell biology

An In-depth Technical Guide to Hoechst Stains in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hoechst Stains

Hoechst stains are a family of blue fluorescent dyes, first developed by Hoechst AG in the 1970s, that are extensively used in cell biology to visualize cell nuclei and DNA.[][2] These dyes are bis-benzimides that bind specifically to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich sequences.[2][3][4] This binding is non-intercalating, meaning the dyes fit into the groove without unwinding the DNA helix.[5] A key characteristic of Hoechst stains is their significant increase in fluorescence upon binding to DNA—approximately a 30-fold enhancement—which provides an excellent signal-to-noise ratio for imaging and flow cytometry.[][4][5]

The family includes several related compounds, with Hoechst 33342 and Hoechst 33258 being the most common.[2] While spectrally similar, their permeability across live cell membranes differs. Hoechst 33342 contains a lipophilic ethyl group that enhances its ability to cross intact plasma membranes, making it the preferred choice for staining living cells.[][5] Hoechst 33258 is less cell-permeant and is more commonly used for fixed cells or in applications where membrane integrity is compromised.[6][7]

Core Applications in Cell Biology

Due to their specificity for DNA and compatibility with both live and fixed cells, Hoechst stains are versatile tools for a multitude of applications.

-

Nuclear Counterstaining : A primary use is as a nuclear counterstain in fluorescence microscopy and immunohistochemistry.[2][6] By staining the nucleus blue, it provides a clear reference point for determining the subcellular localization of other fluorescently labeled proteins or structures.[6] Its large Stokes shift (the difference between excitation and emission maxima) makes it highly compatible with other common fluorophores like GFP and FITC, which emit in the green-red range.[2][5]

-

Cell Cycle Analysis : The intensity of Hoechst fluorescence is directly proportional to the amount of DNA in a cell. This property is leveraged in flow cytometry to analyze the cell cycle.[] Cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have intermediate fluorescence levels.[] This allows for the quantitative determination of the percentage of cells in each phase of the cell cycle.

-

Apoptosis Detection : A hallmark of apoptosis (programmed cell death) is chromatin condensation, leading to the formation of dense, pycnotic nuclei.[3][6] Hoechst stains can readily identify these apoptotic cells, which appear smaller with brightly stained, fragmented, or condensed nuclei compared to the uniform, less intense staining of healthy cells.[6] When used with a membrane-impermeable dye like Propidium Iodide (PI), it is possible to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[8][9]

-

Live-Cell Imaging : The ability of Hoechst 33342 to permeate living cells with low cytotoxicity at typical working concentrations makes it an invaluable tool for real-time imaging of dynamic cellular processes such as mitosis and chromatin dynamics.[][10] However, it is important to note that Hoechst dyes are potentially mutagenic and can exhibit phototoxicity, especially under prolonged UV exposure in time-lapse microscopy, which can lead to apoptosis.[2][11][12]

-

High-Content Screening (HCS) : In automated imaging and HCS, Hoechst stains are used for robust, reliable nuclear segmentation.[9][13] This allows for the accurate identification and counting of individual cells, which serves as the foundation for quantifying other cellular parameters in drug discovery and toxicology screens.[9][14]

-

Stem Cell Sorting : Certain stem cells, including hematopoietic and embryonic stem cells, possess ATP-binding cassette (ABC) transporters that actively pump Hoechst dye out of the cytoplasm.[2][15] This results in a dimly stained subpopulation of cells known as the "side population" (SP), which can be identified and sorted using flow cytometry.[2]

Data Presentation

Quantitative data for the most common Hoechst stains are summarized below for easy reference and comparison.

Table 1: Spectral Properties of Hoechst Dyes

| Dye | Excitation Max (DNA-bound) | Emission Max (DNA-bound) | Optimal Laser | Standard Filter Set |

| Hoechst 33342 | ~350 nm[2][16][17] | ~461 nm[2][16][17] | UV Laser (~355 nm)[2][18] | DAPI[16] |

| Hoechst 33258 | ~351 nm[3] | ~463 nm[3] | UV Laser (~355 nm)[2] | DAPI |

| Hoechst 34580 | ~380 nm[3] | ~438 nm[3] | UV/Violet Laser | DAPI/Violet |

Note: Unbound Hoechst dyes have a maximum fluorescence emission in the 510–540 nm range.[2][3] A green fluorescence may be observed if excessive dye concentrations are used or if washing is incomplete.[2][16]

Table 2: Application-Specific Working Concentrations

| Application | Dye | Cell Type | Concentration Range | Incubation Time | Temperature |

| Live-Cell Microscopy | Hoechst 33342 | Mammalian (adherent) | 1-5 µg/mL[][3] | 5-20 min[][16] | 37°C[] |

| Fixed-Cell Microscopy | Hoechst 33342/33258 | Mammalian | ~5 µg/mL (1:2000 dilution)[16] | 5-10 min[16] | Room Temp |

| Live-Cell Flow Cytometry (Cell Cycle) | Hoechst 33342 | Mammalian (suspension) | 1-10 µg/mL[15][19] | 20-90 min[15][19] | 37°C[15] |

| Fixed-Cell Flow Cytometry (Cell Cycle) | Hoechst 33342/33258 | Mammalian (suspension) | 0.2-2 µg/mL[3] | 15 min[3] | Room Temp |

| Apoptosis Detection (Microscopy) | Hoechst 33342 | Mammalian (adherent) | ~10 µg/mL[20] | 30 min[20] | 37°C[20] |

| High-Content Screening | Hoechst 33342 | Mammalian (adherent) | ~5 µg/mL[13] | 5-15 min[13] | Room Temp |

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is suitable for visualizing nuclei in living, adherent cells using Hoechst 33342.

Materials:

-

Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)[3][16]

-

Cells cultured on coverslips or in imaging-appropriate vessels

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a working staining solution by diluting the Hoechst 33342 stock solution to a final concentration of 1-5 µg/mL in pre-warmed (37°C) cell culture medium.[][3]

-

Aspirate the existing culture medium from the cells.

-

Add the staining solution to the cells, ensuring they are completely covered.

-

Incubate the cells for 5-20 minutes at 37°C, protected from light.[][16] The optimal time may vary by cell type.

-

Aspirate the staining solution.

-

Wash the cells twice with fresh, pre-warmed PBS or culture medium to remove excess dye.[][3]

-

Add fresh medium or PBS to the cells for imaging.

-

Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set.[16]

Protocol 2: Cell Cycle Analysis of Unfixed Cells by Flow Cytometry

This protocol uses Hoechst 33342 to analyze the DNA content of living cells.

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in deionized water)[15][19]

-

Single-cell suspension at a concentration of approximately 1x10⁶ cells/mL

-

Pre-warmed (37°C) cell culture medium

-

Flow cytometer with a UV laser

Procedure:

-

Prepare a single-cell suspension of ~1x10⁶ cells in a flow cytometry tube.[15]

-

Centrifuge the cells for 5 minutes at 300 x g and discard the supernatant.[15]

-

Resuspend the cell pellet in 500 µL of pre-warmed culture medium.[15]

-

Add Hoechst 33342 stock solution to achieve a final concentration between 1-10 µg/mL (e.g., add 5 µL of a 1 mg/mL stock for a final concentration of ~10 µg/mL).[15] Mix gently.

-

Incubate for 30-60 minutes at 37°C, protected from light.[19][21] Optimal concentration and time should be determined empirically for each cell type.[15][19]

-

Analyze the cells directly on the flow cytometer without washing.[19][21] Use a low flow rate for best results.

-

Excite the sample with a UV laser and collect the blue fluorescence emission (~460 nm) to generate a DNA content histogram.

Protocol 3: Detection of Apoptosis by Dual Staining with Hoechst 33342 and Propidium Iodide (PI)

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

-

Single-cell suspension of cells (control and induced) at 1x10⁶ cells/mL in PBS or culture medium.[8]

-

Flow cytometer or fluorescence microscope

Procedure:

-

Induce apoptosis in the experimental cell population using a desired method. Prepare a negative control sample.[8]

-

Harvest and wash the cells, then resuspend them at 1x10⁶ cells/mL.[8]

-

Add Hoechst 33342 to the cell suspension to a final concentration of ~1 µg/mL.[22]

-

Incubate at 37°C for 10-15 minutes, protected from light.[8][22]

-

Add PI to the cell suspension to a final concentration of ~5 µg/mL.[8]

-

Incubate at room temperature for 5-15 minutes in the dark.[8]

-

Analyze immediately by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Caption: A comparison of typical workflows for staining live versus fixed cells with Hoechst dyes.

Caption: Experimental workflow for analyzing cell cycle distribution using Hoechst 33342 staining.

Caption: Dual-staining workflow to differentiate healthy, apoptotic, and necrotic cells.

References

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 5. mdpi.com [mdpi.com]

- 6. interchim.fr [interchim.fr]

- 7. What does Hoechst stain? | AAT Bioquest [aatbio.com]

- 8. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]

- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - US [thermofisher.com]

- 14. High Content Imaging Stains — Target Discovery Institute [tdi.ox.ac.uk]

- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 16. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 19. flowcytometry-embl.de [flowcytometry-embl.de]

- 20. Hoechst Staining Study for the Detection of Apoptosis [bio-protocol.org]

- 21. med.nyu.edu [med.nyu.edu]

- 22. med.upenn.edu [med.upenn.edu]

- 23. researchgate.net [researchgate.net]

The Core Principle of Hoechst Dye Fluorescence with DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of Hoechst dyes upon interaction with DNA. It is designed to offer researchers, scientists, and professionals in drug development a deep understanding of the underlying mechanisms, quantitative characteristics, and practical applications of this widely used class of fluorescent probes.

Introduction: The Hoechst Dye Family

The Hoechst dyes are a series of bis-benzimide compounds, with Hoechst 33258, Hoechst 33342, and Hoechst 34580 being the most prominent members.[1] Developed by Hoechst AG in the 1970s, these cell-permeable dyes are renowned for their specific binding to DNA and the resulting significant increase in fluorescence, making them invaluable tools in cellular and molecular biology.[][3] Their primary application lies in the visualization of nuclear DNA in both living and fixed cells, enabling a wide range of analyses from cell cycle studies to apoptosis detection.[1][4]

The Principle of Fluorescence: A Tale of Binding and Enhancement

The fluorescence of Hoechst dyes is intrinsically linked to their interaction with double-stranded DNA (dsDNA).[5] In their unbound state in aqueous solution, Hoechst dyes exhibit minimal fluorescence.[5] However, upon binding to the minor groove of dsDNA, their fluorescence quantum yield increases dramatically, by as much as 30 to 50-fold.[][5][6] This profound enhancement is attributed to several key factors:

-

Minor Groove Binding: Hoechst dyes are not intercalators; instead, they fit snugly into the minor groove of the DNA double helix.[6][7] This binding is highly specific for adenine-thymine (A-T) rich regions, with a preference for sequences of three or more A-T base pairs.[1][6][8] The optimal binding site is reported to be an AAA/TTT sequence.[6]

-

Conformational Rigidity: Once nestled within the minor groove, the Hoechst dye molecule becomes conformationally constrained. This rigidity reduces the non-radiative decay of the excited state energy through rotational and vibrational relaxation, leading to a significant increase in fluorescence emission.[6]

-

Hydrophobic Environment and Reduced Hydration: The minor groove provides a more hydrophobic environment compared to the aqueous solution. This exclusion of water molecules from around the dye minimizes fluorescence quenching that would otherwise occur in solution.[9]

The combination of these factors ensures a high signal-to-noise ratio, allowing for clear and specific visualization of DNA.[6]

Quantitative Data Summary

The photophysical and binding properties of the common Hoechst dyes are summarized below. These values are crucial for designing and interpreting experiments.

| Property | Hoechst 33258 | Hoechst 33342 | Hoechst 34580 |

| Excitation Max (λex) | ~351-352 nm[10][11] | ~350-351 nm[10][12] | ~380 nm[10] |

| Emission Max (λem) | ~461-463 nm[1][10] | ~461 nm[1][12] | ~438-490 nm[10] |

| Fluorescence Enhancement | ~30-fold[][6] | ~30-40-fold[13] | Data not readily available |

| Binding Affinity (Kd) | High affinity: ~1-10 nM[6] | ~1-10 nM[13] | Data not readily available |

| Cell Permeability | Permeable, but 10-fold less than H33342[14] | Highly permeable due to a lipophilic ethyl group[6][11] | Data not readily available |

| Unbound Emission | ~510-540 nm[1] | ~510-540 nm[1] | Data not readily available |

Experimental Protocols

Accurate and reproducible results with Hoechst dyes depend on carefully executed protocols. Below are detailed methodologies for common applications.

Preparation of Stock and Working Solutions

Stock Solution (10 mg/mL):

-

Dissolve 10 mg of Hoechst dye powder (e.g., Hoechst 33342) in 1 mL of high-purity deionized water or dimethyl sulfoxide (DMSO).[10][12]

-

Vortex or sonicate until the dye is completely dissolved.[12]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light. The solution is stable for at least six months to a year.[1][15]

Working Solution (e.g., 1-10 µg/mL):

-

Dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the desired final concentration.[][10] A common starting concentration is 1 µg/mL.[5]

Staining of Live Cells for Fluorescence Microscopy

-

Culture cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips).

-

Prepare the Hoechst working solution in pre-warmed cell culture medium at a concentration of 1-5 µg/mL.[]

-

Remove the existing culture medium from the cells.

-

Add the Hoechst staining solution to the cells, ensuring they are completely covered.

-

Incubate the cells for 5-20 minutes at 37°C, protected from light.[][12] The optimal incubation time can vary depending on the cell type.

-

(Optional) Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.[12] This can help reduce background fluorescence.

-

Add fresh, pre-warmed medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[12]

Staining of Fixed Cells for Fluorescence Microscopy

-

Culture and fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cells if required for other antibody staining (e.g., with 0.1-0.5% Triton X-100 in PBS).

-

Wash the cells with PBS.

-

Prepare the Hoechst working solution in PBS at a concentration of 1-5 µg/mL.

-

Add the Hoechst staining solution to the fixed cells.

-

Incubate for 5-15 minutes at room temperature, protected from light.[8]

-

Wash the cells three times with PBS to remove excess dye.

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a DAPI filter set.

Cell Cycle Analysis by Flow Cytometry

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in culture medium or PBS.[10]

-

Add Hoechst 33342 to a final concentration of 1-10 µg/mL.[10]

-

Incubate for 15-60 minutes at 37°C, protected from light.[10]

-

(Optional) Pellet the cells by centrifugation and resuspend in fresh, cold buffer.

-

Analyze the cells on a flow cytometer equipped with a UV laser for excitation (~350 nm).

-

Collect the blue fluorescence emission using a filter appropriate for ~460 nm (e.g., a 450/20 bandpass filter).[16]

-

Gate on the cell population and generate a histogram of fluorescence intensity to visualize the different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Core Principles

The following diagrams illustrate the key mechanisms and workflows associated with Hoechst dye fluorescence.

Caption: Mechanism of Hoechst dye fluorescence enhancement upon binding to the DNA minor groove.

Caption: A generalized experimental workflow for staining cells with Hoechst dyes.

Caption: Comparison of cell permeability between Hoechst 33342 and Hoechst 33258.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]

- 9. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. vet.cornell.edu [vet.cornell.edu]

A Technical Guide to Hoechst 33258 and 33342: Unveiling the Nuances of Two Essential DNA Stains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key chemical, physical, and functional differences between the widely used fluorescent DNA stains, Hoechst 33258 and Hoechst 33342. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed comparative data and experimental protocols to inform experimental design and data interpretation.

Core Structural and Functional Differences

Hoechst 33258 and Hoechst 33342 are bis-benzimide dyes that bind to the minor groove of double-stranded DNA, with a preference for AT-rich regions.[1][2] Their fluorescence is significantly enhanced upon binding to DNA.[3] The fundamental distinction between these two vital stains lies in a single chemical modification that profoundly impacts their experimental applications.

The core chemical structures of Hoechst 33258 and Hoechst 33342 are largely identical, with one critical exception: Hoechst 33342 possesses an additional ethyl group on the terminal piperazine ring.[2][3] This seemingly minor addition renders Hoechst 33342 more lipophilic, thereby increasing its cell permeability.[2][3] Consequently, Hoechst 33342 is the preferred stain for live-cell imaging, as it can more readily cross intact cell membranes.[3] In contrast, Hoechst 33258 exhibits lower cell permeability, making it more suitable for staining fixed cells or for applications where reduced uptake by live cells is desirable.[4]

dot

Caption: Structural comparison of Hoechst 33258 and Hoechst 33342.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Hoechst 33258 and Hoechst 33342 to facilitate direct comparison and selection for specific experimental needs.

| Property | Hoechst 33258 | Hoechst 33342 | Reference(s) |

| Molecular Weight | 623.96 g/mol (pentahydrate) | 615.99 g/mol (trihydrochloride, trihydrate) | [5] |

| Excitation Maximum (DNA-bound) | ~352 nm | ~350 nm | [5] |

| Emission Maximum (DNA-bound) | ~461 nm | ~461 nm | [5] |

| Molar Extinction Coefficient | Not readily available | 47,000 cm⁻¹M⁻¹ (at 343 nm in Methanol) | [6] |

| Cell Permeability | Lower | Higher (approximately 10-fold greater than H33258) | [2] |

| Cytotoxicity (IC50) | HeLa: 51.31 µM, HL60: 32.43 µM, U937: 15.42 µM | Less cytotoxic than H33258 at working concentrations | [7][8] |

| Applications | Fixed cell staining, nuclear counterstaining, apoptosis detection | Live and fixed cell staining, cell cycle analysis, apoptosis detection | [4] |

Experimental Protocols

This section provides detailed methodologies for the preparation of stock and working solutions, as well as for key applications of Hoechst dyes.

Preparation of Stock and Working Solutions

3.1.1. Hoechst 33258

-

Stock Solution (1 mg/mL):

-

Working Solution (1-10 µg/mL):

-

Dilute the 1 mg/mL stock solution in an appropriate buffer (e.g., PBS or cell culture medium) to the desired final concentration.[7]

-

For cell staining, a typical working concentration is between 1-10 µg/mL.[7]

-

Prepare the working solution fresh before each use to avoid precipitation and fluorescence quenching.[7]

-

3.1.2. Hoechst 33342

-

Stock Solution (1 mg/mL or 10 mg/mL):

-

To prepare a 1 mg/mL stock solution, dissolve 1 mg of Hoechst 33342 powder in 1 mL of distilled water. Note that the dye has poor solubility in water, so sonication may be necessary.[10][11] Do not use PBS for preparing the stock solution as the dye will precipitate.[11]

-

Alternatively, a 10 mg/mL stock solution can be prepared in DMSO.[1]

-

Store the stock solution in aliquots at -20°C, protected from light. The stock solution is stable for at least one month at 4°C and for longer periods at -20°C.[11]

-

-

Working Solution (1-10 µg/mL):

Protocol for Cell Cycle Analysis using Hoechst 33342 and Flow Cytometry

This protocol is designed for the analysis of DNA content in live cells.

-

Cell Preparation: Culture cells to the desired confluency. Harvest the cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed (37°C) cell culture medium.[13]

-

Staining: Add Hoechst 33342 working solution to the cell suspension to a final concentration of 1-5 µg/mL.[11]

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[11] The optimal staining time may vary between cell types.[11]

-

Analysis: Analyze the stained cells directly on a flow cytometer equipped with a UV laser for excitation.[13] Washing the cells is not necessary.[11] For adherent cells, perform the staining in the culture plate, and then trypsinize the cells using a trypsin solution that also contains the same concentration of Hoechst 33342.[11]

dot

Caption: Workflow for cell cycle analysis using Hoechst 33342.

Protocol for Apoptosis Detection using Hoechst 33258

This protocol allows for the morphological assessment of apoptosis by observing nuclear condensation and fragmentation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.[14]

-

Induce Apoptosis: Treat the cells with the desired apoptotic stimulus for the appropriate duration.

-

Staining:

-

For suspension cells, add 1 µl of Hoechst 33258 stock solution (1 mg/mL) to 100 µl of the cell suspension and incubate for 10 minutes.[14]

-

For adherent cells, aspirate the culture medium and add 100 µl of Hoechst 33258 staining solution (e.g., 5 µg/mL in PBS) to each well. Incubate for 5-15 minutes at room temperature in the dark.[15]

-

-

Washing: Wash the cells twice with PBS to remove unbound dye.[15]

-

Imaging: Observe the cells under a fluorescence microscope using a UV filter set. Apoptotic cells will exhibit condensed, brightly stained, and often fragmented nuclei, while normal cells will have uniformly stained, organized nuclei.[16]

References

- 1. glpbio.com [glpbio.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. biotech.illinois.edu [biotech.illinois.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]

- 9. comm-tec.com [comm-tec.com]

- 10. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. flowcytometry-embl.de [flowcytometry-embl.de]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hoechst Dye Cell Permeability for Researchers, Scientists, and Drug Development Professionals

Core Principles of Hoechst Dyes and Cellular Uptake

Hoechst dyes are a family of blue fluorescent stains that bind specifically to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[1][2] Developed by Hoechst AG, the most commonly used variants are Hoechst 33342 and Hoechst 33258.[1] These dyes are excited by ultraviolet (UV) light and emit a blue fluorescence, with a significant increase in fluorescence intensity upon binding to DNA, making them invaluable tools for visualizing cell nuclei, analyzing DNA content for cell cycle studies, and identifying apoptotic cells.[][4]

The cell permeability of Hoechst dyes is a critical factor in their application, particularly for live-cell imaging. Hoechst 33342 exhibits significantly greater cell permeability compared to Hoechst 33258, a property attributed to the presence of a lipophilic ethyl group.[][4][5] This enhanced permeability allows Hoechst 33342 to efficiently cross the plasma membrane of living cells, making it the preferred choice for live-cell applications.[][6] In contrast, Hoechst 33258 is less permeant and is more commonly used for staining fixed cells, although it can still be used for live cells, albeit less efficiently.[7][8]

The uptake of Hoechst 33342 into mammalian cells is thought to occur via unmediated diffusion.[9][10] However, the net intracellular concentration is a balance between this passive influx and active efflux mediated by ATP-binding cassette (ABC) transporters.[11][12][13] This dynamic process is influenced by factors such as cell type, metabolic activity, and the expression levels of specific ABC transporters.[14][15]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of Hoechst dyes.

Table 1: Spectral Properties of Hoechst Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) - Bound to DNA | Emission Max (nm) - Unbound |

| Hoechst 33342 | ~350[1] | 461[1][2] | 510-540[1][2] |

| Hoechst 33258 | ~351[2] | 463[2][8] | 510-540[1][8] |

| Hoechst 34580 | 380[2] | 438[2] | 510-540[2] |

Table 2: Recommended Staining Concentrations and Incubation Times

| Application | Dye | Concentration (µg/mL) | Incubation Time (minutes) | Temperature (°C) |

| Live Cell Staining (Microscopy) | Hoechst 33342 | 1 - 5[][16] | 5 - 20[] | 37[] |

| Live Cell Staining (Flow Cytometry) | Hoechst 33342 | 1 - 10[2][14] | 15 - 90[2][14] | 37[2][14] |

| Fixed Cell Staining (Flow Cytometry) | Hoechst 33258 / 33342 | 0.2 - 2[2] | 15[2][17] | Room Temperature[2] |

| Side Population (SP) Analysis | Hoechst 33342 | 5[18] | 90 - 120[18] | 37[18] |

| Bacterial Staining | Hoechst 33258 / 33342 | 12 - 15[6] | 30[6] | Room Temperature[6] |

The Role of ABC Transporters and the "Side Population"

A key aspect of Hoechst dye permeability in certain cell types is its active efflux by ABC transporters.[12][13] This phenomenon is particularly relevant in the study of stem cells and drug-resistant cancer cells. The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), has been identified as an efficient pump for Hoechst 33342.[19][20][21]

Cells that express high levels of ABCG2 can efficiently efflux Hoechst 33342, resulting in a population of cells with low fluorescence intensity when analyzed by flow cytometry. This distinct, low-fluorescence population is referred to as the "side population" (SP).[1][12][22] SP analysis is a widely used method for identifying and isolating stem cells from various tissues, as these primitive cells often exhibit high ABC transporter activity.[22][23][24] The SP phenotype can be inhibited by drugs that block ABC transporters, such as verapamil or fumitremorgin C, confirming the role of these transporters in Hoechst dye efflux.[13][24]

Experimental Protocols

Protocol 1: Live Cell Staining for Fluorescence Microscopy

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in distilled water or DMSO)[14]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on coverslips or in imaging dishes

Procedure:

-

Prepare a working solution of Hoechst 33342 by diluting the stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[]

-

Remove the existing culture medium from the cells.

-

Add the Hoechst 33342 working solution to the cells, ensuring the cells are completely covered.

-

Incubate the cells for 5-20 minutes at 37°C, protected from light.[] The optimal incubation time may vary depending on the cell type.[]

-

Aspirate the staining solution.

-

Wash the cells twice with fresh, pre-warmed culture medium or PBS to remove any unbound dye.[]

-

The cells are now ready for imaging using a fluorescence microscope with a standard DAPI filter set.[16]

Protocol 2: Cell Cycle Analysis of Live Cells by Flow Cytometry

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in distilled water)[14]

-

Complete cell culture medium

-

Single-cell suspension of the cells to be analyzed

Procedure:

-

Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed complete cell culture medium.[2]

-

Add Hoechst 33342 stock solution directly to the cell suspension to a final concentration of 1-10 µg/mL.[2][14] The optimal concentration and incubation time should be determined empirically for each cell type.[14]

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.[14][25]

-

Analyze the cells on a flow cytometer equipped with a UV laser for excitation (~350 nm) and appropriate filters for blue emission (~461 nm).[1][22] It is generally recommended not to wash the cells before analysis, as this can alter the equilibrium of dye uptake and efflux.[14][25] For adherent cells, perform the staining in the culture vessel, and ensure that the trypsin and trypsin-neutralizing solutions also contain the same concentration of Hoechst dye.[14][25]

Protocol 3: Side Population (SP) Analysis by Flow Cytometry

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in distilled water or DMSO)[14]

-

DMEM with 2% Fetal Bovine Serum (FBS) and 10 mM HEPES (DMEM+)

-

Propidium Iodide (PI) solution (1 mg/mL)

-

ABC transporter inhibitor (e.g., Verapamil at 50 µM) as a negative control[24]

-

Single-cell suspension of bone marrow or other target cells

Procedure:

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed DMEM+.[18]

-

For the negative control tube, pre-incubate the cells with an ABC transporter inhibitor like Verapamil (final concentration 50 µM) for 15-30 minutes at 37°C.[24][26]

-

Add Hoechst 33342 to all tubes to a final concentration of 5 µg/mL.[18]

-

Incubate the cells for 90 minutes (for mouse cells) or 120 minutes (for human cells) at 37°C with gentle mixing every 30 minutes.[18]

-

Terminate the staining by placing the cells on ice and centrifuging at 4°C.

-

Resuspend the cell pellet in ice-cold HBSS+ (Hank's Balanced Salt Solution with 2% FBS).

-

Just before analysis, add Propidium Iodide (PI) to a final concentration of 2 µg/mL to label and exclude dead cells.[18]

-

Analyze the cells on a flow cytometer equipped with a UV laser. Collect fluorescence emission using both a blue filter (e.g., 450/20 BP) and a red filter (e.g., 675 EFLP).[18] The SP will appear as a small, distinct population of cells with low fluorescence in both the blue and red channels.

Visualizations

Caption: Mechanism of Hoechst 33342 cellular uptake, DNA binding, and efflux.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 4. mdpi.com [mdpi.com]

- 5. Is Hoechst cell permeable? | AAT Bioquest [aatbio.com]

- 6. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 12. Effective Detection of Hoechst Side Population Cells by Flow Cytometry [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. flowcytometry-embl.de [flowcytometry-embl.de]

- 15. researchgate.net [researchgate.net]

- 16. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Hoechst 33342 staining of live cells [bio-protocol.org]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. ashpublications.org [ashpublications.org]

- 22. Side population analysis using a violet-excited cell-permeable DNA binding dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stem cell side population analysis and sorting using DyeCycle violet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. iv.iiarjournals.org [iv.iiarjournals.org]

- 25. med.nyu.edu [med.nyu.edu]

- 26. kumc.edu [kumc.edu]

An In-depth Technical Guide to Hoechst Dye Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst dyes, a family of blue fluorescent stains widely used for DNA labeling in various research and clinical applications. We will delve into their spectral properties, mechanism of action, and provide detailed experimental protocols for their use in fluorescence microscopy and flow cytometry.

Core Principles of Hoechst Dyes

Hoechst dyes are a family of cell-permeant, bis-benzimide fluorescent stains that specifically bind to the minor groove of double-stranded DNA.[1][2][3] This family includes several variants, most notably Hoechst 33258, Hoechst 33342, and Hoechst 34580.[2] Their primary application is the staining of DNA in both living and fixed cells.[1][3]

The fluorescence of Hoechst dyes is minimal in solution but increases significantly—by approximately 30-fold—upon binding to DNA.[1][4] This enhancement is due to the suppression of rotational relaxation and reduced hydration when the dye is fixed within the DNA minor groove.[1] The dyes show a strong preference for binding to adenine-thymine (A-T) rich regions, with the optimal binding site being a sequence of AAA/TTT.[1][5]

Spectral Properties

Hoechst dyes are excited by ultraviolet (UV) light and emit a broad spectrum of blue light.[1] A key feature is the considerable Stokes shift—the difference between the excitation and emission maxima—which makes them highly valuable in multicolor imaging experiments where spectral overlap needs to be minimized.[2][6] When unbound, the dyes have a maximum fluorescence emission in the 510–540 nm range, which can sometimes be observed as a green haze if excessive dye concentrations are used or if samples are insufficiently washed.[2][6][7]

The fluorescence intensity is also sensitive to the environment, increasing with the pH of the solvent.[2][6] Upon exposure to UV light, Hoechst 33258 can undergo photoconversion to a green-emitting form, a property that has been explored in high-resolution imaging techniques.[8]

Quantitative Data Summary

The spectral and binding properties of the most common Hoechst dyes are summarized below. These values are critical for designing experiments and selecting the appropriate dye and filter sets for instrumentation.

| Property | Hoechst 33342 | Hoechst 33258 | Hoechst 34580 | Hoechst S769121 (Nuclear Yellow) |

| Excitation Max (DNA-Bound) | 350-351 nm[7][9][10] | 351 nm[10] | 380 nm[10] | 360 nm[10] |

| Emission Max (DNA-Bound) | 461 nm[7][9][10] | 463 nm[10] | 438 nm[10] | 505 nm[10] |

| Emission Max (Unbound) | 510-540 nm[2][6] | 510-540 nm[2][6] | 510-540 nm[10] | Not specified |

| Binding Affinity (Kd) | Not specified | 1-10 nM (high affinity)[1][5] | Not specified | Not specified |

| Quantum Yield | Not specified | ~0.74[11] | Not specified | Not specified |

| Cell Permeability | High[1][6] | Lower than 33342[9] | Not specified | Not specified |

Comparison of Hoechst Dye Variants

While structurally similar, the common Hoechst dyes have key differences that make them suitable for different applications.

-

Hoechst 33342: This is the most widely used variant for live-cell imaging.[] The addition of a lipophilic ethyl group makes it significantly more cell-permeable than Hoechst 33258.[1][6] It exhibits a 10-fold greater cell permeability than Hoechst 33258.[2][6]

-

Hoechst 33258: Due to its slightly lower cell permeability, this variant is often preferred for staining fixed or dead cells.[3][9] It is also slightly more soluble in water compared to Hoechst 33342.[9]

-

Hoechst 34580: This variant has a dimethylamine group that shifts its emission maximum to 490 nm, differentiating it from the other two dyes.[]

-

Nuclear Yellow (Hoechst S769121): This dye emits in the yellow region (495-505 nm), making it useful for specialized applications.[10][]

Detailed Experimental Protocols

Proper preparation and application of Hoechst dyes are crucial for optimal results. The following are generalized protocols that should be optimized for specific cell types and experimental conditions.

-

Dissolving the Dye: Prepare a stock solution of 1 to 10 mg/mL by dissolving the Hoechst dye powder in high-quality, sterile distilled water or DMSO.[7][][13] Note that Hoechst 33342 has poor solubility in water, so sonication may be necessary to fully dissolve it.[7]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below, protected from light.[10][] Aqueous solutions are stable for at least six months at 2–6°C when protected from light.[2]

This protocol is optimized for Hoechst 33342 due to its high cell permeability.

-

Cell Preparation: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or coverslips.

-

Staining Solution: Dilute the Hoechst stock solution to a working concentration of 1–5 µg/mL in pre-warmed, complete cell culture medium.[9][][14]

-

Incubation: Remove the existing culture medium from the cells and replace it with the staining solution. Incubate the cells for 5–20 minutes at 37°C, protected from light.[9][] The optimal incubation time can vary depending on the cell type.

-

Washing (Optional): Washing is not strictly necessary for specific nuclear staining, as the dye's fluorescence is significantly enhanced upon DNA binding.[9] However, to reduce background from any unbound dye, you can gently wash the cells once or twice with fresh, pre-warmed culture medium or PBS.[]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).[7][15]

Caption: A typical experimental workflow for staining live cells with Hoechst 33342.

-

Cell Preparation: Grow cells on coverslips.

-

Fixation: Fix the cells using a standard protocol, such as with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]

-

Washing: Wash the cells twice with PBS to remove the fixative.[]

-

Permeabilization (Optional): If needed for other antibodies, permeabilize cells with a detergent like 0.1% Triton X-100 in PBS.

-

Staining Solution: Prepare a working solution of 0.5–2 µg/mL Hoechst dye in PBS.[10]

-

Incubation: Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.[9][10]

-

Washing: Aspirate the staining solution and wash the cells twice with PBS.[10]

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. The samples can be imaged immediately or stored at 4°C.[9]

Caption: A standard workflow for staining fixed cells with Hoechst dyes.

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.[10]

-

Live Cell Staining:

-

Resuspend cells in pre-warmed culture medium containing 1–10 µg/mL Hoechst 33342.[13][16]

-

Incubate at 37°C for 30–90 minutes.[13][16] The optimal time and concentration must be determined empirically for each cell type.[13]

-

Analyze the cells directly without washing. The continued presence of the dye in the medium is often required.[16][17]

-

-

Fixed Cell Staining:

-

Flow Cytometry: Analyze the samples on a flow cytometer equipped with a UV laser for excitation (~350 nm) and appropriate emission filters to detect the blue fluorescence (~450/460 nm).[13][18] A low flow rate is recommended for better resolution.[10]

Mechanism of Action and Applications

The binding of Hoechst dyes to the DNA minor groove is non-intercalating, meaning it does not insert itself between the DNA base pairs.[1] This specific interaction is the basis for its wide range of applications.

Caption: Hoechst dye binds to the A-T rich minor groove of DNA, causing intense fluorescence.

Key applications driven by this mechanism include:

-

Nuclear Counterstaining: In fluorescence microscopy and immunohistochemistry, Hoechst dyes provide a clear visualization of cell nuclei, often in conjunction with other fluorescent probes targeting different cellular components.[2]

-

Cell Cycle Analysis: Because the fluorescence intensity is directly proportional to DNA content, flow cytometry with Hoechst staining can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][]

-

Apoptosis Detection: Apoptotic cells often exhibit condensed and fragmented nuclei (pyknosis), which can be readily visualized with Hoechst dyes.[7][19]

-

Stem Cell Sorting: Certain stem cells, such as hematopoietic stem cells, express ATP-binding cassette (ABC) transporters that actively efflux Hoechst 33342.[2][13] This property allows them to be identified and sorted by flow cytometry as a "side population" with low fluorescence.[2][18]

Safety and Handling

Because Hoechst dyes bind to DNA, they interfere with DNA replication and are considered potentially mutagenic and carcinogenic.[2][19] Appropriate personal protective equipment, including gloves and lab coats, should be worn when handling these dyes. All waste should be disposed of according to institutional guidelines for chemical and biohazardous waste.

References

- 1. mdpi.com [mdpi.com]

- 2. Hoechst stain - Wikipedia [en.wikipedia.org]

- 3. What does Hoechst stain? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. mdpi.com [mdpi.com]

- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 14. med.nyu.edu [med.nyu.edu]

- 15. cdn.stemcell.com [cdn.stemcell.com]

- 16. flowcytometry-embl.de [flowcytometry-embl.de]

- 17. upf.edu [upf.edu]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. interchim.fr [interchim.fr]

An In-depth Technical Guide to Safety Precautions for Handling Hoechst Stains

This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals working with Hoechst stains. Due to their DNA-binding nature, Hoechst stains are potent tools in cell biology but also present potential health risks, including mutagenicity and carcinogenicity.[1][2] Adherence to strict safety measures is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Toxicity

Hoechst stains are a family of blue fluorescent dyes that bind specifically to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][3][] This mechanism of action is fundamental to their utility in visualizing cell nuclei and studying DNA content, but it is also the source of their primary hazard. By interfering with DNA replication, Hoechst stains are considered potentially mutagenic and carcinogenic.[1][2]

While generally considered less toxic than DAPI, another common DNA stain, their cytotoxicity should not be underestimated.[1][5] Hoechst 33342, in particular, has been shown to induce apoptosis in some cell lines, especially at higher concentrations or with prolonged exposure to light.[6][7]

Key Hazard Information:

-

Primary Route of Exposure: Inhalation, ingestion, and skin or eye contact.[8][9]

-

Health Hazards: May cause skin, eye, and respiratory irritation.[8][10] Known or suspected mutagen.[10][11]

-

Symptoms of Exposure:

Comparative Toxicity of Hoechst Stains

While both are used extensively, Hoechst 33342 and Hoechst 33258 exhibit different properties regarding cell permeability and toxicity. Hoechst 33342 is more cell-permeable due to an additional ethyl group, making it more suitable for staining living cells.[1] However, some studies suggest that Hoechst 33342 may be more toxic and can induce apoptosis, whereas Hoechst 33258 has a lesser effect on cell proliferation and colony formation.[7][12]

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling Hoechst stains.[13] The following table summarizes the required PPE and engineering controls.

| Control Measure | Specification |

| Engineering Controls | Provide adequate ventilation.[10] Use in a chemical fume hood when handling the powder form or preparing stock solutions. |

| Eye/Face Protection | Chemical splash goggles or a face shield are required.[10] |

| Hand Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile).[10] Change gloves frequently, especially if they become contaminated.[13] |

| Skin and Body Protection | Wear a lab coat, fully buttoned, with cuffs tucked into gloves.[13] Long pants and closed-toe shoes are mandatory.[13] An apron may be necessary for splash hazards.[10][13] |

| Respiratory Protection | Generally not required for handling solutions in a well-ventilated area.[10] Use a respirator for nuisance exposures or when handling large quantities of powder.[14] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent contamination and degradation of Hoechst stains.

Handling

-

Avoid contact with skin and eyes.[10]

-

Avoid inhalation of dust or aerosols.[15]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Wash hands thoroughly after handling, even if gloves were worn.[10]

Storage

The following table outlines the recommended storage conditions for Hoechst stains.

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | 2–6°C | Long-term | Protect from light. |

| Stock Solution | 2–6°C | Up to 6 months | Protect from light.[1] |

| ≤–20°C | Longer periods | Protect from light.[1] Aliquoting is recommended.[16] | |

| Working Solution | Prepare fresh for each use. | N/A | Dilute solutions should not be stored.[12] |

Experimental Protocols

Preparation of Stock and Staining Solutions

This protocol provides a general guideline for preparing Hoechst 33342 solutions. Concentrations may need to be optimized for specific cell types and applications.

Materials:

-

Hoechst 33342 powder

-

Deionized water (diH₂O) or Dimethyl sulfoxide (DMSO)[16]

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Sonicator (optional)

Procedure:

-

Prepare a 10 mg/mL Stock Solution:

-

Store the Stock Solution:

-

Prepare the Staining Solution:

Staining Protocol for Adherent Cells

Procedure:

-

Culture cells on a suitable vessel for fluorescence microscopy (e.g., coverslips, chamber slides).

-

Remove the culture medium.

-

Add a sufficient volume of the Hoechst staining solution to cover the cells.

-

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[16][18]

-

Remove the staining solution.

-

Wash the cells three times with PBS.[11]

-

Mount the coverslip with an anti-fade mounting medium.[16]

-

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[11]

Staining Protocol for Suspension Cells

Procedure:

-

Harvest cells by centrifugation at 1000 x g for 3-5 minutes.[16]

-

Discard the supernatant and wash the cells twice with PBS.[16]

-

Resuspend the cell pellet in the Hoechst staining solution.

-

Incubate for 5-15 minutes at room temperature or 37°C, protected from light.[16][18]

-

Centrifuge the cells at 1000 x g for 5 minutes.[16]

-

Remove the supernatant and wash the cells 2-3 times with PBS.[16]

-

Resuspend the cells in PBS or a suitable buffer for analysis by fluorescence microscopy or flow cytometry.[16]

Spill and Disposal Procedures

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area.

-

Prevent the spill from entering drains or waterways.[10]

-

Follow institutional procedures for large chemical spills.

-

Waste Disposal

Dispose of Hoechst stain waste in accordance with local, state, and federal regulations.[10] It is generally recommended to dispose of Hoechst waste as hazardous chemical waste.[10][20] One suggested method for conscientious disposal is to bind the dye to activated charcoal and then have the charcoal incinerated.[20] Do not treat Hoechst waste with hypochlorite bleach, as this can produce more hazardous byproducts.[20]

Signaling Pathways and Workflows

Hoechst 33342-Induced Apoptosis Signaling Pathway

As mentioned, Hoechst 33342 can induce apoptosis. The diagram below illustrates a simplified signaling pathway for this process.

Experimental Workflow for Safe Hoechst Staining

The following diagram outlines the key steps for a safe and effective Hoechst staining experiment.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. How does Hoechst work? | AAT Bioquest [aatbio.com]

- 5. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]

- 6. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. abpbio.com [abpbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]

- 13. youtube.com [youtube.com]

- 14. beta.lakeland.edu [beta.lakeland.edu]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. glpbio.com [glpbio.com]

- 17. Hoechst - Biotium [biotium.com]

- 18. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. Disposal of Hoechst waste [bio.net]

An In-depth Technical Guide to the Cellular Uptake and Localization of Hoechst 33342

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms governing the cellular uptake and subcellular localization of Hoechst 33342, a widely used fluorescent, cell-permeant DNA stain. Understanding these core processes is critical for the accurate application and interpretation of data in various research contexts, from live-cell imaging and cell cycle analysis to the identification of stem cell populations.

Introduction to Hoechst 33342

Hoechst 33342 is a bis-benzimidazole derivative that exhibits strong blue fluorescence upon binding to DNA.[1][2] Its cell-permeable nature makes it an invaluable tool for staining the nuclei of both living and fixed cells.[1][3] The dye binds with high affinity to the minor groove of DNA, preferentially at adenine-thymine (A-T) rich regions.[3][4][5][6] This binding event leads to a significant enhancement of its fluorescence, providing a high signal-to-noise ratio for visualization.[1] Due to an added ethyl group, Hoechst 33342 is significantly more cell-permeable than its structural relative, Hoechst 33258, making it the preferred choice for live-cell applications.[1][7]

The utility of Hoechst 33342 extends beyond simple nuclear counterstaining. It is extensively used in cell cycle analysis, apoptosis detection, and, most notably, for the identification and isolation of stem and progenitor cells through the "Side Population" (SP) assay.[8][9][10][11] This latter application relies on the differential efflux of the dye from cells, a process mediated by specific cellular transporters.

Cellular Uptake and Efflux Mechanisms

The net intracellular concentration of Hoechst 33342 is a dynamic equilibrium between passive influx and active efflux.

2.1 Passive Influx The primary mechanism for Hoechst 33342 entry into cells is believed to be unmediated, passive diffusion across the plasma membrane.[12][13] As a lipophilic molecule, it can readily partition into and move across the lipid bilayer.[14] The rate of uptake is influenced by the dye concentration, incubation time, and temperature, as well as the specific membrane properties of the cell type being studied.[10][12][15]

2.2 Active Efflux and the Side Population (SP) Phenotype A key characteristic of Hoechst 33342 is that it is a substrate for certain ATP-binding cassette (ABC) multidrug resistance transporters.[11][16][17] These transporters are ATP-dependent efflux pumps that actively remove the dye from the cell's interior, preventing its accumulation.[14]

This efflux mechanism is the foundation of the Side Population (SP) assay, a technique used to isolate primitive stem and progenitor cells.[9][11][18][19] Stem cells often exhibit high expression of specific ABC transporters, allowing them to efficiently pump out Hoechst 33342.[7][9] When analyzed by flow cytometry with dual-wavelength detection (blue and red fluorescence), these cells appear as a distinct, low-fluorescence population that sits to the "side" of the main population of mature cells, which retain the dye and fluoresce brightly.[9][10]

2.2.1 Key Transporters Involved The primary transporter responsible for the Hoechst 33342 SP phenotype is ABCG2 , also known as Breast Cancer Resistance Protein 1 (Bcrp1).[20][21][22][23][24] Studies have conclusively demonstrated that expression of ABCG2 is both necessary and sufficient to generate the robust dye efflux characteristic of SP cells.[21][22][23] While other transporters like P-glycoprotein (MDR1) may also transport Hoechst 33342, ABCG2 is considered the predominant pump in hematopoietic stem cells and other SP-defined populations.[14][21]

Subcellular Localization and Fluorescence Properties

Once inside the cell, Hoechst 33342 rapidly translocates to the nucleus.

-

Nuclear Targeting: The primary localization site is the cell nucleus.[3][5][25]

-

DNA Binding: It specifically binds to the minor groove of the DNA double helix, showing a strong preference for sequences rich in adenine and thymine (A-T).[1][4][6] Hoechst dyes are considered non-intercalating.[1]

-

Fluorescence Enhancement: The fluorescence quantum yield of Hoechst 33342 increases approximately 30-fold upon binding to DNA.[1] Unbound dye in aqueous solution is largely non-fluorescent but may contribute a faint green haze at high concentrations, with an emission maximum in the 510–540 nm range.[2][8] When bound to DNA and excited by UV light (~350-360 nm), it emits a bright blue fluorescence with a maximum around 461 nm.[1][4][5]

Quantitative Data and Experimental Parameters

The success of experiments using Hoechst 33342 depends heavily on the precise control of several key parameters. Optimal conditions can vary significantly between cell types.[26]

Table 1: Recommended Staining Concentrations and Incubation Times

| Application | Cell State | Hoechst 33342 Conc. | Incubation Time | Temperature | Key Considerations |

| Live-Cell Imaging | Live | 0.1 - 1 µg/mL (100 ng/mL is common)[27] | 5 - 30 minutes[6][8][28] | Room Temp or 37°C[28] | Use the lowest possible concentration to minimize phototoxicity and cytotoxicity.[7][29][30] |

| Fixed-Cell Staining | Fixed & Permeabilized | 0.5 - 2 µg/mL[31] | 5 - 15 minutes[28][31] | Room Temp | Less sensitive to concentration and time than live-cell staining. |

| Cell Cycle Analysis | Live | 1 - 10 µg/mL[26] | 20 - 90 minutes[26][32] | 37°C[26][32] | Must be optimized empirically for each cell type to achieve acceptable CVs.[26][32] |

| Side Population Assay | Live | 5 µg/mL (murine)[9][15] 5 - 7 µl/mL (human)[33] | 90 minutes (murine)[9][15] 60 - 120 minutes (human)[15][33] | Exactly 37°C[10][15] | Parameters are critical for resolving the SP. Cells must be kept at 4°C after staining to halt efflux.[15] |

Table 2: Factors and Reagents for Side Population (SP) Analysis

| Factor/Reagent | Role in SP Assay | Typical Concentration | Transporter(s) Affected |

| ABCG2 (Bcrp1) | The primary efflux pump responsible for the SP phenotype.[21][23][24] | N/A | N/A |

| Verapamil | An inhibitor of ABC transporters used as a negative control to block dye efflux and collapse the SP.[18][34] | 100 µM[18] | ABCG2, MDR1 |

| Fumitremorgin C (FTC) | A more specific and potent inhibitor of ABCG2, used as a negative control.[21][35] | 10 µM[21] | ABCG2 |

| Propidium Iodide (PI) | A non-permeant dye used to exclude dead cells from the analysis.[15][18] | 2 µg/mL[15][18] | N/A |

| Temperature | Staining is an active biological process requiring precise temperature control (37°C).[10][15] | 37°C | Affects both membrane fluidity and transporter activity. |

| Cell Concentration | Staining should be performed at a specific cell density, typically 1x10⁶ cells/mL.[15][33] | 1x10⁶ cells/mL | Affects dye-to-cell ratio and staining consistency. |

Experimental Protocols

5.1 Protocol: General Live-Cell Nuclear Staining for Fluorescence Microscopy

This protocol is a general guideline and should be optimized for specific cell types.

-

Stock Solution Preparation: Prepare a 1 mg/mL or 10 mg/mL stock solution of Hoechst 33342 in deionized water or DMSO.[8][26] Store in aliquots at -20°C, protected from light.[8][31]

-

Working Solution Preparation: Immediately before use, dilute the stock solution to a final working concentration of 0.5-2 µg/mL in a balanced salt solution (like PBS) or complete cell culture medium.[8][31]

-

Cell Staining: a. Culture cells on a suitable vessel for microscopy (e.g., glass-bottom dish). b. Remove the culture medium. c. Add enough of the Hoechst working solution to completely cover the cells. d. Incubate for 10-15 minutes at room temperature or 37°C, protected from light.[8][28]

-

Washing and Imaging: a. Remove the staining solution. b. Wash the cells 2-3 times with warm PBS or culture medium.[8][31] c. Add fresh, warm culture medium or an appropriate imaging buffer to the cells. d. Image immediately using a fluorescence microscope with UV excitation (e.g., DAPI filter set).[6]

5.2 Protocol: Side Population (SP) Analysis by Flow Cytometry

This protocol is based on established methods for murine bone marrow and requires strict adherence to conditions.[9][15]

-

Cell Preparation: Prepare a single-cell suspension of bone marrow or other tissue at a concentration of 1x10⁶ cells/mL in pre-warmed (37°C) DMEM supplemented with 2% Fetal Calf Serum and 10mM HEPES.[15]

-

Control Sample: For the negative control, aliquot a portion of the cell suspension and add an ABC transporter inhibitor such as Verapamil (to 50-100 µM) or Fumitremorgin C (to 10 µM).[18][21]

-

Hoechst Staining: Add Hoechst 33342 to all samples to a final concentration of 5 µg/mL. Mix well.[9][15]

-

Incubation: Incubate the tubes in a 37°C water bath for exactly 90 minutes.[9][15] Mix the cells by gentle inversion every 30 minutes to ensure uniform staining. It is critical that the temperature is precisely maintained.[15]

-

Stopping the Reaction: After 90 minutes, immediately place the tubes on ice for at least 5 minutes to stop the dye efflux.[18] Centrifuge the cells at 250 x g for 5 minutes at 4°C.[18]

-

Final Preparation: a. Resuspend the cell pellet in ice-cold HBSS with 2% FBS and 10mM HEPES.[15] b. Just prior to analysis, add Propidium Iodide (PI) to a final concentration of 2 µg/mL to label dead cells.[15][18] Keep cells on ice and protected from light until analysis.

-

Flow Cytometry: a. Use a flow cytometer equipped with a UV laser (~350 nm) for excitation.[15] b. Collect fluorescence emission using two filters: a blue filter (e.g., 450/20 BP) and a red filter (e.g., 675 EFLP).[15] c. Gate on the live cell population (PI-negative). d. Visualize the cells on a dot plot of Hoechst Blue versus Hoechst Red. The SP will appear as a small, distinct population at the lower left, which should be absent or greatly diminished in the inhibitor-treated control sample.

References

- 1. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Labeling nuclear DNA with hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Hoechst stain - Wikipedia [en.wikipedia.org]

- 8. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. bcm.edu [bcm.edu]

- 10. Stem cell identification and sorting using the Hoechst 33342 side population (SP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of Cancer Stem Cells by Side Population Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hoechst 33342 dye uptake as a probe of membrane permeability changes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. P-glycoprotein-mediated Hoechst 33342 transport out of the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. Hoechst 33342 Is a Hidden "Janus" amongst Substrates for the Multidrug Efflux Pump LmrP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Effective Detection of Hoechst Side Population Cells by Flow Cytometry [app.jove.com]

- 19. kumc.edu [kumc.edu]

- 20. Hematopoietic Stem Cell Characterization by Hoechst 33342 and Rhodamine 123 Staining | Springer Nature Experiments [experiments.springernature.com]

- 21. ashpublications.org [ashpublications.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. Hoechst 33342 staining of live cells [bio-protocol.org]

- 26. flowcytometry-embl.de [flowcytometry-embl.de]

- 27. researchgate.net [researchgate.net]

- 28. Hoechst & DAPI Staining Protocols - Cell Staining with Hoechst or DAPI Nuclear Stains - Biotium [biotium.com]

- 29. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. lumiprobe.com [lumiprobe.com]

- 32. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 33. creighton.edu [creighton.edu]

- 34. Requirement of ABC transporter inhibition and Hoechst 33342 dye deprivation for the assessment of side population-defined C6 glioma stem cell metabolism using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. ABCG2-mediated dyecycle violet efflux defined side population in benign and malignant prostate - PMC [pmc.ncbi.nlm.nih.gov]

Unbound Hoechst Dyes: A Technical Guide to Their Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of unbound Hoechst dyes, specifically Hoechst 33258 and Hoechst 33342. This information is crucial for the accurate interpretation of fluorescence data in various applications, including cellular imaging, flow cytometry, and high-throughput screening. Understanding the behavior of the unbound dye is particularly important for minimizing background fluorescence and avoiding experimental artifacts.

Core Spectral Properties of Unbound Hoechst Dyes

Unbound Hoechst dyes in aqueous solution exhibit distinct spectral characteristics that differ significantly from their DNA-bound state. While both Hoechst 33258 and Hoechst 33342 are excited by ultraviolet light, their fluorescence emission in the unbound form is shifted to longer wavelengths and is considerably weaker.[1]

Quantitative Spectral Data

The following tables summarize the key spectral parameters for unbound Hoechst 33258 and Hoechst 33342 in aqueous solutions.

Table 1: Spectral Properties of Unbound Hoechst 33258 in Aqueous Solution

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~350 nm | Water |

| Emission Maximum (λem) | 510-540 nm[1][2][3] | Water |

| Molar Extinction Coefficient (ε) | 40,000 M⁻¹cm⁻¹[4] | Not Specified |

| Molar Extinction Coefficient (ε) | 46,000 M⁻¹cm⁻¹[5] | ddH₂O or PBS |

| Fluorescence Quantum Yield (Φf) | 0.034[6] | Water |

Table 2: Spectral Properties of Unbound Hoechst 33342 in Aqueous Solution

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~350 nm[1] | Water |

| Emission Maximum (λem) | 510-540 nm[1][2][7][8] | Water |

| Molar Extinction Coefficient (ε) | 47,000 M⁻¹cm⁻¹[9][10] | Methanol |

| Fluorescence Quantum Yield (Φf) | Low (not explicitly quantified)[11] | Aqueous Solution |

Influence of Environmental Factors

The spectral properties of unbound Hoechst dyes are highly sensitive to their environment, particularly solvent polarity and pH.

Effect of Solvent Polarity

Effect of pH

The fluorescence quantum yield of unbound Hoechst dyes is strongly dependent on the pH of the solution.[1] For Hoechst 33342, the fluorescence quantum yield is significantly higher at pH 5 than at pH 8.[4][12][13] This pH sensitivity is due to the protonation and deprotonation of the nitrogen atoms in the piperazine and benzimidazole rings of the Hoechst molecule.[13] This characteristic is important in studies involving acidic organelles or environments with fluctuating pH.

Experimental Protocols

Accurate characterization of the spectral properties of unbound Hoechst dyes is essential for quantitative studies. The following are detailed protocols for sample preparation and the determination of key spectral parameters.

Preparation of Hoechst Dye Stock and Working Solutions

Objective: To prepare standardized solutions of Hoechst dyes for spectroscopic analysis.

Materials:

-

Hoechst 33258 or Hoechst 33342 powder

-

High-purity deionized water or phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Spectrophotometrically clean quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

Procedure:

-

Stock Solution (1 mg/mL):

-

Weigh out 10 mg of Hoechst dye powder and dissolve it in 10 mL of deionized water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquot and freeze at -20°C.[14]

-

-

Working Solutions:

-

Prepare a series of dilutions from the stock solution in the desired buffer (e.g., PBS) to achieve a range of concentrations.

-

For absorbance measurements, prepare solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

For fluorescence measurements, prepare more dilute solutions to avoid inner filter effects.

-

Caption: Workflow for determining the molar extinction coefficient.

Determination of Relative Fluorescence Quantum Yield (Φf)

Objective: To determine the fluorescence quantum yield of an unbound Hoechst dye relative to a known standard.

Principle: The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield. The following equation is used:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

The subscripts x and st refer to the sample and the standard, respectively.

[15]Procedure:

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the unbound Hoechst dye (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare Solutions: Prepare a series of dilutions for both the Hoechst dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. 3[15]. Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Gradients: Determine the slope (gradient) of the linear regression for both plots.

-

Calculate Quantum Yield: Use the equation above to calculate the quantum yield of the unbound Hoechst dye.

Caption: Workflow for determining the relative fluorescence quantum yield.

Logical Relationships in Spectral Analysis

The accurate determination of the spectral properties of unbound Hoechst dyes relies on a logical workflow that connects sample preparation, instrumental analysis, and data processing.

dot

Caption: Logical workflow for the analysis of spectral properties.

Conclusion

The spectral properties of unbound Hoechst dyes are fundamental to their application in molecular and cellular biology. While their fluorescence is significantly quenched compared to their DNA-bound state, a thorough understanding and quantification of their unbound spectral characteristics are paramount for designing robust experiments and accurately interpreting results. The provided data and protocols serve as a comprehensive resource for researchers utilizing these indispensable fluorescent probes.

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Extinction Coefficient [Hoechst 33258] | AAT Bioquest [aatbio.com]

- 6. Hoechst 33258 *20 mM solution in water* | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - NL [thermofisher.com]

- 9. Interaction of Hoechst 33342 with POPC Membranes at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. abbkine.com [abbkine.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Hoechst 33342 Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Hoechst 33342, a cell-permeant nuclear stain, for the visualization of live cells. This document outlines the principles of Hoechst 33342 staining, provides comprehensive experimental protocols, and includes quantitative data to assist in experimental design and optimization.